![molecular formula C29H33N3O9S2 B12433842 [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid](/img/structure/B12433842.png)
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid involves a multi-step reaction process. One common method includes the following steps :
Step 1: Reaction of lithium hydroxide monohydrate and dihydrogen peroxide in water and tetrahydrofuran at -5°C.
Step 2: Addition of 2,2,2-trichloro-1,1-dimethylethoxychloroformate in N,N-dimethyl-formamide at 0-10°C.
Step 3: Reflux in dichloromethane at 20°C for 50 hours.
Industrial Production Methods
Industrial production of this compound typically involves similar multi-step synthetic routes, optimized for large-scale production. The use of inert atmospheres and controlled temperatures is crucial to ensure high yield and purity .
化学反应分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Involving reagents like dihydrogen peroxide.
Reduction: Using agents such as lithium hydroxide monohydrate.
Substitution: With reagents like 2,2,2-trichloro-1,1-dimethylethoxychloroformate.
Common Reagents and Conditions
Oxidation: Dihydrogen peroxide in tetrahydrofuran at low temperatures.
Reduction: Lithium hydroxide monohydrate in water.
Substitution: 2,2,2-trichloro-1,1-dimethylethoxychloroformate in N,N-dimethyl-formamide.
Major Products
The major product formed from these reactions is the target compound, [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid .
科学研究应用
This compound has a wide range of applications in scientific research:
作用机制
The compound exerts its effects by inhibiting the rho kinase enzyme and norepinephrine transporters. This inhibition leads to a reduction in the production of aqueous humor, thereby lowering intraocular pressure. The molecular targets include the conventional trabecular pathway of aqueous humor outflow .
相似化合物的比较
Similar Compounds
Ripasudil: Another rho kinase inhibitor used for similar indications.
Fasudil: A rho kinase inhibitor with broader applications in cardiovascular diseases.
Uniqueness
Netarsudil Mesylate is unique in its dual mechanism of action, targeting both rho kinase and norepinephrine transporters, which makes it particularly effective in reducing intraocular pressure compared to other similar compounds .
属性
分子式 |
C29H33N3O9S2 |
|---|---|
分子量 |
631.7 g/mol |
IUPAC 名称 |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid |
InChI |
InChI=1S/C27H25N3O3.2CH4O3S/c1-17-3-10-24(18(2)13-17)27(32)33-23-8-5-19(6-9-23)25(15-28)26(31)30-22-7-4-21-16-29-12-11-20(21)14-22;2*1-5(2,3)4/h3-14,16,25H,15,28H2,1-2H3,(H,30,31);2*1H3,(H,2,3,4)/t25-;;/m1../s1 |
InChI 键 |
XETPNKQIRXJYGS-KHZPMNTOSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12433766.png)
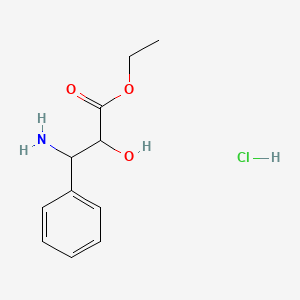

![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide](/img/structure/B12433794.png)

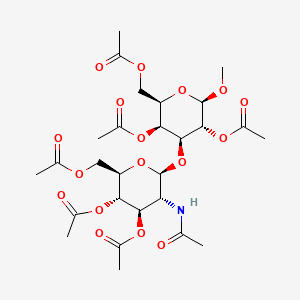

![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12433825.png)
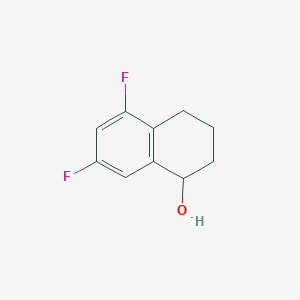
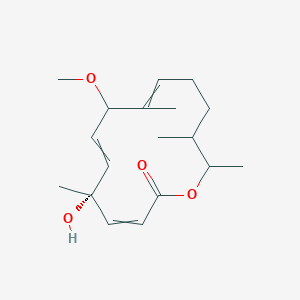
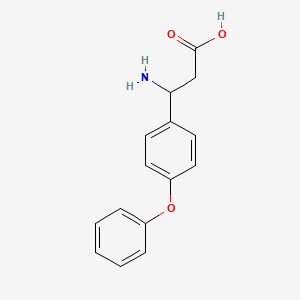
![1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone](/img/structure/B12433854.png)
![(15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylic acid](/img/structure/B12433858.png)
